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CAS No.: 379255-43-3

Cat. No.: B1351947
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Executive Summary
The N-cyclooctyl moiety represents a specialized, high-impact structural motif in modern

medicinal chemistry. Characterized by its significant steric bulk, high lipophilicity, and unique

conformational flexibility, this eight-membered ring system serves as a critical tool for

modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1] Unlike its

smaller homologs (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl), the cyclooctyl group offers

a distinct spatial volume capable of filling large, hydrophobic binding pockets (e.g., in

Mycobacterium tuberculosis targets or GPCRs) that are inaccessible to planar or smaller

aliphatic groups.[1]

This technical guide provides a comprehensive analysis of N-cyclooctyl substituted

compounds, focusing on synthetic methodologies, structure-activity relationships (SAR),

metabolic stability, and specific therapeutic applications.[1]
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The cyclooctane ring is distinct from smaller cycloalkanes due to its ability to adopt multiple

stable conformations, with the boat-chair being the lowest energy conformer (global minimum).

When substituted at the nitrogen position (N-cyclooctyl), the ring acts as a "lipophilic anchor."

Parameter Value / Characteristic Impact on Drug Design

Hybridization sp³ (Ring Carbons)

High fraction of sp³ (Fsp³)

correlates with improved

solubility and lower promiscuity

compared to planar aromatics.

LogP Contribution High (~ +3.5 to 4.0 for the ring)

Significantly increases

membrane permeability; useful

for CNS penetration or

targeting lipid-rich bacterial cell

walls.

Conformation Boat-Chair (Major)

Provides a "globular"

hydrophobic surface area,

distinct from the "flat" phenyl or

"chair" cyclohexyl shapes.

Steric Bulk Large Volume

Effective for filling expansive

hydrophobic pockets (e.g.,

MmpL3 transporter in MTB).[1]

Comparative Lipophilicity
Replacing a phenyl or cyclohexyl group with a cyclooctyl group drastically alters the partition

coefficient.

Phenyl vs. Cyclooctyl: Increases lipophilicity and eliminates π-π stacking interactions;

introduces metabolic stability against aromatic hydroxylation.

Cyclohexyl vs. Cyclooctyl: Increases steric demand and lipophilicity without introducing

aromaticity.
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The construction of N-cyclooctyl compounds primarily relies on the functionalization of the

nitrogen atom via reductive amination or nucleophilic substitution.

Core Synthetic Pathways (Graphviz Visualization)

Figure 1: Primary synthetic routes for N-cyclooctyl scaffold generation.
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Figure 1: Primary synthetic routes for N-cyclooctyl scaffold generation.

Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of N-Cyclooctyl
Amines)
Objective: To install a cyclooctyl group onto a primary or secondary amine. Mechanism:

Formation of an imine/iminium ion followed by in situ reduction.

Reagents: Cyclooctanone (1.0 equiv), Amine (R-NH₂, 1.0–1.2 equiv), Sodium

triacetoxyborohydride (STAB, 1.5 equiv), Acetic acid (cat.), 1,2-Dichloroethane (DCE).[1]

Procedure:

Dissolve cyclooctanone and the amine in DCE (0.1 M) under N₂ atmosphere.

Add catalytic acetic acid (if amine is basic) to adjust pH to ~5–6.
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Stir for 30–60 min to allow imine formation.

Add STAB portion-wise over 10 minutes.

Stir at room temperature for 12–16 hours.

Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Amide Coupling (Synthesis of N-Cyclooctyl Amides)
Objective: To couple cyclooctylamine with a carboxylic acid pharmacophore. Reference

Standard: Synthesis of N-cyclooctyl-indole-2-carboxamides (Anti-TB agents).

Reagents: Carboxylic Acid (1.0 equiv), Cyclooctylamine (1.1 equiv), HATU (1.2 equiv),

DIPEA (2.0 equiv), DMF (anhydrous).[1]

Procedure:

Dissolve the carboxylic acid in anhydrous DMF.

Add DIPEA and stir for 5 minutes.

Add HATU and stir for 10 minutes to activate the acid (formation of OAt ester).

Add cyclooctylamine dropwise.

Stir at RT for 4–12 hours. Monitor by LC-MS.[2]

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc. Wash

organic layer with 1N HCl, sat.[1] NaHCO₃, and brine.[1]

Medicinal Chemistry & Case Studies
The N-cyclooctyl group is often employed to optimize potency by maximizing Van der Waals

contacts within large hydrophobic pockets.

Case Study: Anti-Tubercular Indole-2-Carboxamides
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A landmark application of the N-cyclooctyl group is found in the development of MmpL3

inhibitors for Mycobacterium tuberculosis.

Mechanism: MmpL3 is a mycolic acid transporter essential for the mycobacterial cell wall. It

possesses a large, hydrophobic channel.[1]

SAR Insight: In a series of indole-2-carboxamides, increasing the size of the N-cycloalkyl

substituent directly correlated with potency.

Key Compound:N-Cyclooctyl-4,6-dimethyl-1H-indole-2-carboxamide (Compound 12).

Table 1: SAR of N-Cycloalkyl Indole-2-Carboxamides against M. tuberculosis

Compound ID N-Substituent MIC (µM)
Selectivity Index
(SI)

Comp 10 Cyclopropyl > 20 N/A

Comp 16 Cyclohexyl 0.88 > 50

Comp 11 Cycloheptyl 0.24 > 100

Comp 12 Cyclooctyl 0.013 > 4100

Comp 14 Adamantyl 0.012 > 3000

Data Source: Bioorganic & Medicinal Chemistry / J. Med.[3] Chem. (See References [1, 4])

Analysis: The jump in potency from cyclohexyl (0.88 µM) to cyclooctyl (0.013 µM) illustrates the

"Goldilocks" effect where the eight-membered ring perfectly fills the hydrophobic volume of the

MmpL3 binding site, a feat not achievable by the smaller rings. While adamantyl is equipotent,

the cyclooctyl group often offers better solubility profiles.[1]

Other Therapeutic Areas
Antimalarial Agents:N-cyclooctyl-2,3,4,9-tetrahydro-β-carbolines have shown significant

antiplasmodial activity, outperforming smaller alkyl derivatives due to enhanced lipophilic

interactions with the parasite's target proteins [6].[1]
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TLR4 Modulators:N-cyclooctyl pyrimido[5,4-b]indoles act as selective Toll-Like Receptor 4

(TLR4) ligands. The bulky cyclooctyl group is crucial for selectivity over other TLR isoforms

[5].

Metabolic Stability & ADME
The metabolic fate of the cyclooctyl ring is distinct from the highly strained cyclopropyl or

cyclobutyl rings.

Metabolic Pathways (Graphviz Visualization)

Figure 2: Predicted metabolic fate of the N-cyclooctyl moiety.
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Figure 2: Predicted metabolic fate of the N-cyclooctyl moiety.

Mechanism of Metabolism
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Oxidation vs. Ring Opening: Unlike cyclopropyl amines, which often undergo Single Electron

Transfer (SET) mediated ring opening (leading to suicide inhibition of CYP450), the

cyclooctyl ring is relatively stable to ring scission.[1]

Hydroxylation: The primary metabolic liability is hydroxylation at the "middle" carbons (C3,

C4, C5) of the ring, which are distal to the nitrogen attachment.[1] This results in polar

alcohol metabolites that are subsequently glucuronidated and excreted.[4][5]

Mitigation: If metabolic clearance is too high, medicinal chemists often introduce gem-

dimethyl groups or fluorine atoms onto the ring to block metabolic "hotspots," though this

adds further lipophilicity.[1]

Conclusion
The N-cyclooctyl group is a powerful, albeit specialized, tool in the drug hunter's arsenal.[1] It is

best deployed when:

Deep Hydrophobic Pockets need to be filled (e.g., MmpL3 in TB).

Lipophilicity needs to be increased to improve membrane permeability.

Rigidification is required without using planar aromatic systems.

While it carries a liability of high lipophilicity (LogP) and potential metabolic hydroxylation, its

ability to drive potency by orders of magnitude (as seen in the anti-TB case study) validates its

utility in rational drug design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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